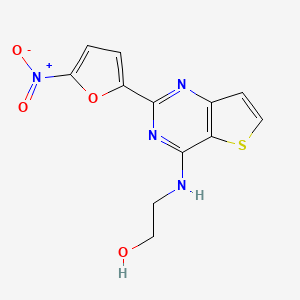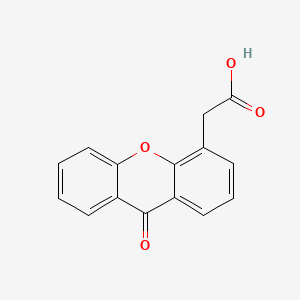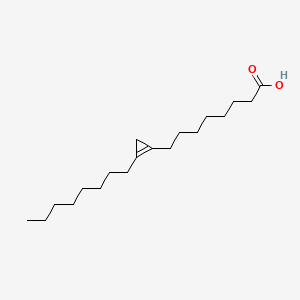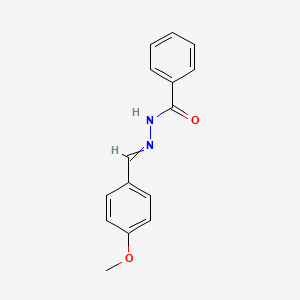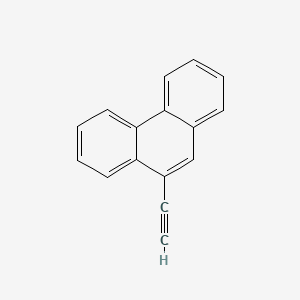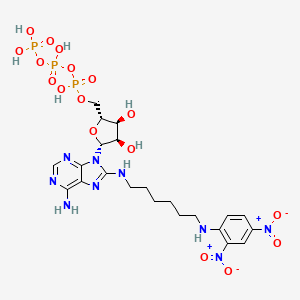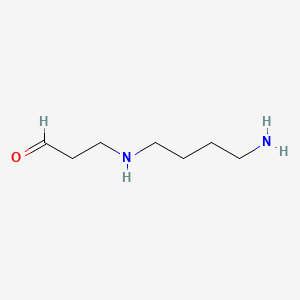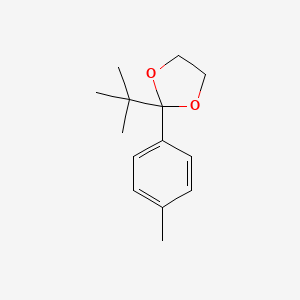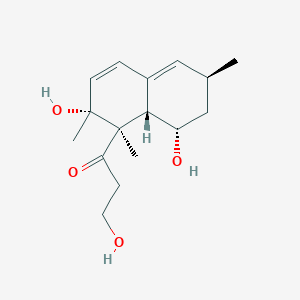
Decumbenone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decumbenone A is a natural product found in Penicillium decumbens with data available.
Scientific Research Applications
Cytotoxic Activity
Decumbenone A, along with its derivatives such as decumbenone C, has been studied for its potent cytotoxic activity against various cancer cell lines. For instance, decumbenone C exhibited significant cytotoxicity against SK-MEL-5 human melanoma cells, suggesting its potential in cancer treatment research (Zhuravleva et al., 2012).
Antimicrobial and Antifungal Properties
Decumbenone A has shown promising results in inhibiting melanization in certain pathogenic fungi. For example, it inhibited melanization in Magnaporthe grisea, the rice blast pathogen, indicating its potential as an antimicrobial agent (Fujii et al., 2002).
Agricultural Applications
Research has also explored the application of decumbenone A in agriculture. It was found to stimulate the growth of seedling roots in various crops like buckwheat, wheat, barley, and corn at ultra-low concentrations, suggesting its potential as a growth factor in agricultural settings (Anisimov et al., 2012).
Antioxidant Properties
In addition to its antimicrobial activity, decumbenone A and related compounds have been studied for their antioxidant properties. They have been isolated from various fungal sources and evaluated for their potential to scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases and promoting health (Yang et al., 2020).
properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-[(1R,2R,6S,8S,8aS)-2,8-dihydroxy-1,2,6-trimethyl-6,7,8,8a-tetrahydronaphthalen-1-yl]-3-hydroxypropan-1-one |
InChI |
InChI=1S/C16H24O4/c1-10-8-11-4-6-15(2,20)16(3,13(19)5-7-17)14(11)12(18)9-10/h4,6,8,10,12,14,17-18,20H,5,7,9H2,1-3H3/t10-,12+,14-,15-,16-/m1/s1 |
InChI Key |
KPUOKNHMWKNLJE-LIDJKPORSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]([C@]2(C)C(=O)CCO)(C)O)O |
SMILES |
CC1CC(C2C(=C1)C=CC(C2(C)C(=O)CCO)(C)O)O |
Canonical SMILES |
CC1CC(C2C(=C1)C=CC(C2(C)C(=O)CCO)(C)O)O |
synonyms |
1-(2,8-dihydroxy-1,2,6-trimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3-hydroxy-1-propanone decumbenone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



